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Compound of Interest |

Compound Name: Dipropylene Glycol
CAS No.: 110-98-5
Cat. No.: B041319
Get Quote

These application notes provide a detailed methodology for the quantitative determination of
dipropylene glycol (DPG) in complex mixtures, such as essential oils and perfume extracts,
using Carbon-13 Nuclear Magnetic Resonance (33C NMR) spectroscopy. This technique offers
a direct and reliable method for quantification without the need for prior separation steps.[1][2]

Principle

Quantitative 3C NMR (QNMR) spectroscopy relies on the principle that the integrated intensity
of a specific NMR signal is directly proportional to the number of corresponding nuclei in the
sample. By using an internal standard with a known concentration, the concentration of the
analyte (dipropylene glycol) can be accurately determined. This method is particularly
advantageous for analyzing complex mixtures where signals in *H NMR spectra may overlap.
[3][4] The larger chemical shift dispersion in 33C NMR allows for better resolution of individual
components.[3][4]

Commercial dipropylene glycol is a mixture of three structural isomers (DPG1, DPG2, and
DPG3), each existing as a pair of diastereoisomers.[1] 13C NMR spectroscopy allows for the
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identification and simultaneous quantification of these isomers.[5][6]

Apparatus and Reagents

 NMR Spectrometer: A high-resolution NMR spectrometer equipped with a 13C probe.

NMR Tubes: Standard 5 mm NMR tubes.

Solvent: Deuterated chloroform (CDCIs).

Internal Standard: 1,6-Hexanediol (high purity).

Pipettes and Glassware: Calibrated for accurate weighing and volume measurement.

Experimental Protocol

This protocol is based on the validated method described by Ottavioli et al.[1][5][6]

Accurately weigh a specific amount of the sample containing dipropylene glycol (e.g., 40-
80 mg of perfume extract).

o Accurately weigh a precise amount of the internal standard, 1,6-hexanediol (e.g., 10-16 mg).

[5]

o Dissolve the sample and the internal standard in a known volume of deuterated chloroform
(CDCIs) (e.g., 0.5 mL) directly in an NMR tube.[6]

o Ensure complete dissolution by gentle vortexing or sonication.

The following acquisition parameters are recommended for quantitative analysis:[6]

e Pulse Sequence: Standard single-pulse experiment with proton decoupling (e.g., composite
pulse decoupling - CPD).

» Flip Angle: 45° (A smaller flip angle helps in reducing the impact of different T1 relaxation
times).

e Acquisition Time: Approximately 2.7 seconds.
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Spectral Width: 250 ppm (e.g., 25,000 Hz).

Number of Scans: A sufficient number of scans should be accumulated to achieve a good
signal-to-noise ratio, typically ranging from 1000 for pure substances to 2000 or more for
complex mixtures.[6]

Relaxation Delay (D1): While longer delays are ideal for full relaxation, shorter delays can be
used for faster acquisition, provided that the experimental conditions are consistent and
validated.[7]

Apply a Fourier transform to the acquired Free Induction Decay (FID).
Perform phase correction and baseline correction to the resulting spectrum.

Integrate the relevant signals for dipropylene glycol and the internal standard. For DPG,
the mean peak intensity of the signals for each isomer (DPG1, DPG2, DPG3) should be
calculated. For 1,6-hexanediol, the signals at approximately & = 32.48 and 25.45 ppm are
typically used.[5]

Data Analysis and Calculations

The mass of each dipropylene glycol isomer (m_DPGi) can be calculated using the following

equation:

Where:

|_DPGi is the mean peak intensity of the signals for each DPG isomer.
|_IS is the mean peak intensity of the signals for the internal standard (1,6-hexanediol).

N_IS is the number of carbons corresponding to the integrated signals of the internal
standard.

N_DPGi is the number of carbons corresponding to the integrated signals of the DPG

isomer.

M_DPG is the molar mass of dipropylene glycol (134.17 g/mol).
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e M_IS is the molar mass of the internal standard (1,6-hexanediol).

e m_IS is the mass of the internal standard.

The total mass of dipropylene glycol is the sum of the masses of the individual isomers.

Quantitative Data Summary

The following tables summarize the quantitative results from the validation of the 3C NMR

method for dipropylene glycol determination.[5]

Table 1: Repeatability of 13C NMR Quantification of Commercial DPG[5]

Weighted DPG

Measured DPG

Experiment Relative Error (%)
(mg) (mg)

1 15.1 15.3 1.3

2 29.8 30.3 1.7

3 44.7 45.9 2.7

4 59.5 60.8 2.2

5 74.4 76.1 2.3

Table 2: Quantification of DPG Added to Essential Oils[5]

Weighted DPG

Measured DPG

Essential Oil Relative Error (%)
(mg) (mg)

Maritime Pine Qil 20.3 20.6 1.5

Cedar-wood Oil 25.1 25.5 1.6

Table 3: Quantification of DPG in Commercial Perfume Extracts[5]
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Mass of Extract Measured DPG DPG Content (%
Perfume Extract
(mg) Mass (mg) m/m)
Cédre rouge 54.7 2.7 4.9
Cypres 46.4 3.1 6.7
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Caption: Experimental workflow for the quantitative determination of dipropylene glycol using
13C NMR.
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Caption: Logical relationship for quantitative analysis using an internal standard in 3C NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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